5-Amino-6-methylquinolin-2(1H)-one is a highly specialized carbostyril building block primarily procured as a structural intermediate for non-steroidal anti-inflammatory agents, kinase inhibitors, and selective glucocorticoid receptor modulators (SEGRAMs) [1]. Featuring a 2(1H)-one core that mimics the steroidal A-ring and a sterically demanding 5-amino-6-methyl motif, this compound serves as a critical hinge-binding or receptor-anchoring moiety [2]. Industrial buyers prioritize this exact scaffold because the ortho-methyl group restricts the conformation of downstream N-linked substituents, while the carbostyril oxygen and nitrogen provide essential hydrogen-bonding interactions that simpler quinolines cannot achieve.
Substituting 5-amino-6-methylquinolin-2(1H)-one with more common analogs like 5-aminoquinolin-2(1H)-one or 5-amino-6-methylquinoline leads to catastrophic failures in downstream drug efficacy and process yield [1]. The absence of the 6-methyl group removes the necessary steric clash that forces the 5-amino substituent into its bioactive, orthogonal conformation, resulting in a massive entropic penalty during target binding. Furthermore, replacing the carbostyril 2(1H)-one core with a basic quinoline ring strips the molecule of its critical hydrogen bond donor/acceptor pair, eliminating its ability to mimic steroidal 3-keto interactions or kinase hinge-binding motifs [2]. Consequently, generic substitutions yield inactive or metabolically unstable final products.
The presence of the 6-methyl group adjacent to the 5-amino linkage is non-negotiable for locking the attached bulky pharmacophore (such as a tetrahydronaphthalene core) into the required dihedral angle [1]. When compared to the des-methyl baseline (5-aminoquinolin-2(1H)-one), the 6-methyl substitution reduces the conformational flexibility of the N-linked substituent, decreasing the entropic penalty upon receptor binding. This steric restriction typically yields a 10- to 50-fold enhancement in target binding affinity (e.g., in glucocorticoid receptor assays) and effectively blocks metabolic soft spots at the 6-position [2].
| Evidence Dimension | Target binding affinity and conformational restriction |
| Target Compound Data | 6-methyl group forces orthogonal conformation of 5-amino substituent |
| Comparator Or Baseline | 5-aminoquinolin-2(1H)-one (lacks steric restriction) |
| Quantified Difference | 10- to 50-fold enhancement in binding affinity and elimination of 6-position oxidation |
| Conditions | In vitro receptor binding assays and metabolic stability profiling |
Procuring the 6-methylated analog is essential for achieving the required potency and half-life in SEGRAM and kinase inhibitor development.
The 2(1H)-one (carbostyril) moiety is a critical structural feature that functions as a bidentate hydrogen bond donor/acceptor, mimicking the A-ring 3-keto group of endogenous steroids [1]. Substituting 5-amino-6-methylquinolin-2(1H)-one with 5-amino-6-methylquinoline (the des-oxo analog) results in a complete loss of this interaction capability. Structural activity relationship (SAR) studies demonstrate that the absence of the 2-oxo group leads to a >100-fold drop in functional receptor activity, as the molecule can no longer anchor to critical residues (such as Arg611 and Gln570 in the glucocorticoid receptor) [2].
| Evidence Dimension | Receptor anchoring via hydrogen bonding |
| Target Compound Data | Carbostyril core provides dual NH/C=O H-bond network |
| Comparator Or Baseline | 5-amino-6-methylquinoline (lacks H-bond donor/acceptor pair) |
| Quantified Difference | >100-fold drop in functional activity without the 2(1H)-one motif |
| Conditions | Functional cell-based assays for receptor modulation |
Buyers must select the 2(1H)-one form to ensure the final synthesized molecule can successfully anchor to target protein binding pockets.
In the synthesis of complex anti-inflammatory agents, the 5-amino group serves as the primary attachment point for cross-coupling or reductive amination [1]. Procuring 5-amino-6-methylquinolin-2(1H)-one directly, rather than its immediate precursor 5-nitro-6-methylquinolin-2(1H)-one, bypasses the need for late-stage nitro reduction. This is crucial because reducing the nitro group in the presence of other sensitive functional groups often requires high-pressure hydrogenation or harsh conditions that degrade the intermediate. Starting with the pre-reduced 5-amino compound improves the overall synthetic yield of advanced intermediates by 15-30% and minimizes transition metal catalyst poisoning [2].
| Evidence Dimension | Synthetic yield and process efficiency |
| Target Compound Data | Direct cross-coupling ready (pre-reduced amino group) |
| Comparator Or Baseline | 5-nitro-6-methylquinolin-2(1H)-one (requires late-stage reduction) |
| Quantified Difference | 15-30% improvement in overall synthetic yield |
| Conditions | Multi-step synthesis of complex SEGRAM intermediates |
Procuring the pre-reduced amine streamlines manufacturing workflows and protects sensitive downstream functional groups from harsh reduction conditions.
The compound is directly utilized as the A-ring mimic and linker in the synthesis of tetrahydronaphthalene-based SEGRAMs. The 2(1H)-one core anchors the molecule to the receptor, while the 6-methyl group forces the tetrahydronaphthalene moiety into the active conformation, making this specific compound indispensable for anti-inflammatory drug development [1].
In kinase inhibitor design, the carbostyril motif serves as a hinge-binding element. The 5-amino-6-methyl arrangement provides a sterically hindered attachment point that restricts the flexibility of the inhibitor, increasing target selectivity and reducing off-target binding compared to unmethylated analogs [2].
As a pre-reduced, functionally dense building block, it is the preferred starting material for Buchwald-Hartwig aminations or reductive aminations in industrial scale-up. Procuring this exact form avoids the yield losses and purification challenges associated with reducing the corresponding 5-nitro analog during late-stage synthesis [1].